molecular formula C11H12FNO3S B2768424 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide CAS No. 896020-56-7

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide

Cat. No.: B2768424
CAS No.: 896020-56-7
M. Wt: 257.28
InChI Key: RKTBHNUZVDAUTI-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a sulfone-containing tetrahydrothiophene (thiolane) ring system. The compound’s structure includes a 2-fluorobenzamide moiety linked to a 1,1-dioxidotetrahydrothiophen-3-yl group, which introduces both electron-withdrawing (sulfone) and aromatic fluorine substituents.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3S/c12-10-4-2-1-3-9(10)11(14)13-8-5-6-17(15,16)7-8/h1-4,8H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTBHNUZVDAUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with tetrahydrothiophene-3-one followed by oxidation to introduce the sulfone group. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution: The fluorine atom on the benzamide ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for the oxidation step, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of the sulfone group, while substitution reactions can lead to various derivatives depending on the nucleophile employed .

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of potassium channels.

    Industry: Utilized in the development of new materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as G protein-gated inwardly-rectifying potassium (GIRK) channels. This interaction modulates the activity of these channels, which play a crucial role in various physiological processes, including pain perception, epilepsy, and heart rate regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The key differentiator of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is the sulfone-functionalized thiolane ring, which contrasts with simpler fluorinated benzamides like N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23, C₁₃H₈F₃NO). Below is a comparative analysis:

Compound Molecular Formula Key Substituents Structural Highlights
This compound C₁₁H₁₂FNO₃S 2-fluorobenzamide; sulfone ring Sulfone group enhances polarity; thiolane ring introduces conformational flexibility.
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) C₁₃H₈F₃NO 2-fluorobenzoyl; 2,3-difluoroaniline Three fluorine atoms; coplanar aromatic rings with amide group tilted (~23°).
N-Benzyl analog (CAS 620555-25-1) C₁₈H₁₈FNO₃S Benzyl group; sulfone ring; 2-fluorobenzamide Increased steric bulk from benzyl substitution; potential for enhanced lipophilicity.

Crystallographic and Database Prevalence

  • Fo23 (Tri-fluorinated benzamide): Represents the first structurally characterized tri-fluorinated benzamide (C₁₃H₈F₃NO) in the Cambridge Structural Database (CSD).
  • Sulfone-containing benzamides: and highlight analogs like N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide (C₁₃H₁₆N₂O₅S) and dichloro derivatives.
  • Fluorination Trends: The CSD contains 30 difluorinated (C₁₃H₉F₂ON), 29 tetrafluorinated (C₁₃H₇F₄ON), but only one tri-fluorinated benzamide (Fo23). Sulfone derivatives remain a niche subset .

Physicochemical and Functional Implications

Hydrogen Bonding and Packing: Fo23 exhibits amide···amide hydrogen bonds along the a-axis, stabilizing its crystal lattice. In contrast, sulfone-containing benzamides may prioritize C-F···S=O or S=O···H-N interactions due to the sulfone’s strong electron-withdrawing nature.

Fluorine vs. Sulfone Effects: Fluorine substituents in Fo23 enhance metabolic stability and influence π-π stacking via C-F···C contacts . Sulfone groups increase polarity and solubility, which may improve bioavailability but reduce membrane permeability compared to non-sulfonated analogs.

Synthetic Accessibility: Fo23 was synthesized in 88% yield via condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H12FNO2SC_{12}H_{12}FNO_2S, with a molecular weight of approximately 253.34 g/mol. The structure includes a tetrahydrothiophene ring and a fluorobenzamide moiety, which are critical for its biological interactions.

Target of Action

The primary pharmacological target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a significant role in regulating neuronal excitability and neurotransmitter release.

Mode of Action

This compound acts as an activator of GIRK channels, leading to increased potassium ion conductance. This activation can modulate various physiological processes such as:

  • Pain perception
  • Anxiety
  • Epileptic activity
  • Reward pathways in addiction

Biological Activity

Preliminary studies have indicated that this compound exhibits several biological activities:

  • Antimicrobial : Demonstrated effectiveness against certain bacterial strains.
  • Antitumor : Potential to inhibit cancer cell proliferation.
  • Anti-inflammatory : Exhibits properties that may reduce inflammation markers.

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against specific bacteria
AntitumorInhibits cancer cell growth
Anti-inflammatoryReduces inflammation markers

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Good tissue distribution due to lipophilicity.
  • Metabolism : Primarily metabolized in the liver; shows improved metabolic stability compared to other compounds in its class.
  • Excretion : Primarily excreted via renal pathways.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Study on GIRK Activation :
    • A study demonstrated that this compound activates GIRK channels with nanomolar potency, suggesting its utility in treating conditions related to neuronal excitability disorders such as epilepsy and anxiety disorders .
  • Antitumor Activity Assessment :
    • In vitro testing showed that this compound inhibited the growth of various cancer cell lines, indicating a promising avenue for cancer therapy .
  • Anti-inflammatory Mechanism Exploration :
    • Research indicated that the compound could modulate inflammatory cytokine levels, providing insights into its potential use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide, and what reagents are critical for its purification?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. A typical approach involves coupling 2-fluorobenzoic acid derivatives with a sulfonated tetrahydrothiophene amine precursor. Key reagents include activating agents (e.g., EDCI or HATU) for amide bond formation and bases like sodium hydride to deprotonate intermediates. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, with characteristic shifts for the fluorobenzamide (e.g., aromatic F coupling at ~7.2–8.0 ppm) and sulfone groups (SO2_2 at ~3.5–4.5 ppm).
  • X-ray crystallography : Resolves conformational details, such as the planarity of the benzamide moiety and sulfone ring puckering .
  • HRMS : Validates molecular formula accuracy .

Q. What are the primary chemical properties influencing its reactivity and stability?

  • Methodological Answer : The sulfone group (1,1-dioxidotetrahydrothiophene) enhances polarity and hydrogen-bonding capacity, affecting solubility in aqueous buffers. The fluorobenzamide moiety contributes to electrophilic aromatic substitution resistance but may undergo hydrolysis under strong acidic/basic conditions. Stability studies (TGA/DSC) recommend storage in inert atmospheres at ≤−20°C to prevent sulfone degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling predictions for this compound?

  • Methodological Answer : Discrepancies (e.g., NMR coupling constants vs. DFT-calculated conformers) are addressed by:

  • Variable-temperature NMR : Detects dynamic conformational interconversions (e.g., chair-boat transitions in the tetrahydrothiophene ring) .
  • Solvent-dependent studies : Polar solvents may stabilize specific tautomers or hydrogen-bonding networks.
  • Cross-validation with XRD : Solid-state structures provide a static reference for computational refinements .

Q. What strategies optimize reaction yields in multi-step syntheses involving the tetrahydrothiophene sulfone moiety?

  • Methodological Answer : Yield optimization focuses on:

  • Catalyst screening : Palladium-based catalysts for coupling steps or enzyme-mediated resolutions for chiral intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfone solubility and reaction homogeneity.
  • Stepwise quenching : Isolation of intermediates after sulfonation reduces side reactions (e.g., over-oxidation) .

Q. How is the biological activity of this compound assessed, and what mechanistic hypotheses are testable?

  • Methodological Answer : Bioactivity evaluation involves:

  • In vitro assays : Kinase inhibition (e.g., ATP-binding pocket competition) or antimicrobial susceptibility testing (MIC determination).
  • Molecular docking : Targets sulfone/fluorobenzamide interactions with enzymes (e.g., COX-2 or tyrosine kinases).
  • Metabolic stability profiling : Liver microsome assays identify metabolic hotspots (e.g., sulfone reduction or amide hydrolysis) .

Q. What analytical approaches characterize its dynamic behavior in solution?

  • Methodological Answer : Advanced techniques include:

  • VT-NMR : Quantifies energy barriers for ring puckering or amide bond rotation (e.g., ΔG‡ calculations from coalescence temperatures).
  • DOSY NMR : Measures diffusion coefficients to distinguish aggregated vs. monomeric states.
  • MD simulations : Predicts solvent-dependent conformational ensembles .

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